An In-depth Technical Guide to Di-p-Tolyl Phosphate: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to Di-p-Tolyl Phosphate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of di-p-tolyl phosphate (B84403), focusing on its chemical structure, properties, synthesis, and biological relevance. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this organophosphate compound.
Chemical Structure and Identification
Di-p-tolyl phosphate, more formally known as di-p-tolyl hydrogen phosphate, is an organophosphate compound. It consists of a central phosphate group bonded to two p-tolyl groups via ester linkages, with one remaining hydroxyl group. The "p" (para) designation indicates that the methyl group on each aromatic ring is positioned opposite to the oxygen atom of the phosphate ester.
The unambiguous identification of di-p-tolyl phosphate is crucial, as the term can sometimes be confused with related triaryl phosphates in commercial products. The key identifiers for di-p-tolyl hydrogen phosphate are provided in the table below.
Table 1: Chemical Identifiers for Di-p-tolyl Hydrogen Phosphate
| Identifier | Value | Citation |
| IUPAC Name | Bis(4-methylphenyl) hydrogen phosphate | |
| CAS Number | 843-24-3 | [1] |
| Molecular Formula | C₁₄H₁₅O₄P | [1] |
| Molecular Weight | 278.24 g/mol | [1] |
| Synonyms | Di-p-tolyl hydrogen phosphate, Bis(4-methylphenyl) Phosphate, Di-p-cresyl hydrogen phosphate | [1] |
Physicochemical Properties
Di-p-tolyl hydrogen phosphate is typically a white to off-white solid.[1] Like many diaryl phosphates, it is sparingly soluble in water but exhibits good solubility in many organic solvents. Detailed quantitative data on its physicochemical properties are summarized below.
Table 2: Physicochemical Properties of Di-p-tolyl Hydrogen Phosphate
| Property | Value | Citation |
| Appearance | White to Off-White Solid | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Shipping Conditions | Ambient | [1] |
Synthesis and Purification
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: formation of a diaryl phosphoryl chloride intermediate, followed by hydrolysis to the diaryl hydrogen phosphate.
Caption: General workflow for the synthesis of di-p-tolyl hydrogen phosphate.
Experimental Protocol (Generalized)
Materials:
-
p-Cresol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
-
Base (e.g., pyridine, triethylamine)
-
Water
-
Hydrochloric acid (for workup)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Solvents for recrystallization or chromatography
Procedure:
-
Phosphorylation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve two equivalents of p-cresol in an anhydrous aprotic solvent. Cool the solution in an ice bath. To this, add one equivalent of phosphorus oxychloride dropwise, followed by the slow addition of a base to scavenge the HCl byproduct. Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically washed with dilute hydrochloric acid to remove the base, followed by washes with water and brine.[4] The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Hydrolysis: The crude diaryl phosphoryl chloride intermediate is then subjected to hydrolysis. This can be achieved by treatment with water, sometimes with gentle heating, to yield the desired di-p-tolyl hydrogen phosphate.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel.[4][5] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is commonly used.[5]
Spectral Data
Accurate characterization of di-p-tolyl hydrogen phosphate relies on various spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from data on analogous organophosphorus compounds.[6][7][8][9][10][11][12]
Table 3: Expected Spectroscopic Data for Di-p-tolyl Hydrogen Phosphate
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl groups (typically in the range of 7-8 ppm), a signal for the methyl protons (around 2.3 ppm), and a broad singlet for the acidic P-OH proton. |
| ¹³C NMR | Resonances for the aromatic carbons (120-150 ppm), with the carbon attached to the phosphate ester showing coupling to the phosphorus atom, and a signal for the methyl carbon (around 21 ppm).[9] |
| ³¹P NMR | A single resonance in the phosphate ester region. The chemical shift is highly dependent on the solvent and pH but is expected to be in a different region than the corresponding triester.[6][7][10][11][12] |
| IR Spectroscopy | Characteristic absorption bands for P=O stretching (around 1200-1300 cm⁻¹), P-O-C stretching (around 900-1100 cm⁻¹), O-H stretching (broad band), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns involving the loss of tolyl groups. |
Biological Significance and Applications
The primary interest in di-p-tolyl phosphate from a drug development and toxicology perspective stems from its role as a metabolite of tricresyl phosphate (TCP).[13] TCP is a widely used flame retardant and plasticizer, and its neurotoxic effects, particularly those of the ortho-isomer (tri-o-cresyl phosphate, TOCP), are well-documented.[14][15][16][17]
Metabolic Pathway
Tricresyl phosphate undergoes metabolism in the liver by cytochrome P450 enzymes. One of the key metabolic pathways is dearylation, which involves the removal of one of the cresyl groups to form a diaryl hydrogen phosphate.[13][18] In the case of tri-p-cresyl phosphate, this results in the formation of di-p-tolyl hydrogen phosphate.
Caption: Metabolic conversion of tri-p-cresyl phosphate to di-p-tolyl hydrogen phosphate.
Toxicological Implications and Enzyme Inhibition
The neurotoxicity of certain tricresyl phosphate isomers is attributed to a metabolic activation process that forms a cyclic phosphate intermediate, which then inhibits neuropathy target esterase (NTE).[14][16] While the primary toxic species is derived from the ortho-isomer, the formation and biological activity of metabolites like di-p-tolyl hydrogen phosphate are of interest in understanding the overall toxicological profile of TCP mixtures.
Organophosphates as a class are known to inhibit serine hydrolases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19][20][21][22][23] Inhibition of these enzymes is a key mechanism of action for many pesticides and nerve agents, and is also a therapeutic strategy in the treatment of Alzheimer's disease. While direct studies on the inhibition of AChE or BChE by di-p-tolyl hydrogen phosphate are not available in the searched literature, related diaryl and dialkyl phosphates have been shown to be inhibitors of these enzymes. This suggests that di-p-tolyl hydrogen phosphate could potentially have similar activity, a hypothesis that warrants further investigation.
Conclusion
Di-p-tolyl hydrogen phosphate is a significant metabolite of the widely used industrial chemical, tri-p-cresyl phosphate. Understanding its chemical properties, synthesis, and biological interactions is crucial for assessing the toxicology of its parent compound and for exploring potential off-target effects. For drug development professionals, the potential for this class of compounds to interact with key enzymes like cholinesterases highlights the importance of considering the metabolic fate and activity of organophosphate compounds. Further research is needed to fully elucidate the specific biological targets and signaling pathways affected by di-p-tolyl hydrogen phosphate.
References
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- 2. Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous PV Sources via a Redox‐Neutral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
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- 10. diphenyl tolyl phosphate [webbook.nist.gov]
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- 12. nmr.oxinst.com [nmr.oxinst.com]
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- 14. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
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- 16. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organophosphorus-induced delayed neurotoxicity: a comparative study of the effects of tri-ortho-tolyl phosphate and triphenyl phosphite on the central nervous system of the Japanese quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
